2-Isopropylbenzo[d]oxazol-6-amine: A Comprehensive Technical Guide on Chemical Properties and Applications
2-Isopropylbenzo[d]oxazol-6-amine: A Comprehensive Technical Guide on Chemical Properties and Applications
Executive Summary
Benzoxazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Among these, 2-Isopropylbenzo[d]oxazol-6-amine (C10H12N2O) serves as a highly versatile building block. The presence of the electron-donating 6-amino group coupled with the lipophilic 2-isopropyl moiety provides an ideal balance of reactivity and pharmacokinetic viability. This technical guide systematically explores its physicochemical properties, synthetic pathways, chemical reactivity, and applications in drug discovery.
Molecular Architecture & Physicochemical Properties
The molecular architecture of 2-isopropylbenzo[d]oxazol-6-amine consists of a planar, conjugated benzoxazole core. The 6-amino group significantly alters the electronic distribution of the aromatic system, increasing electron density at the C5 and C7 positions, while the 2-isopropyl group introduces steric bulk and lipophilicity without disrupting the core planarity.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Isopropylbenzo[d]oxazol-6-amine |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| SMILES | CC(C)C1=NC2=C(O1)C=CC(=C2)N |
| InChIKey | MBIXKAOXWLUAFN-UHFFFAOYSA-N |
| Physical State | Solid |
| LogP (Estimated) | ~2.1 |
| Hydrogen Bond Donors | 1 (NH2 group) |
| Hydrogen Bond Acceptors | 3 (N, O, NH2) |
(Data corroborated by standard chemical repositories )
Mechanistic Synthesis & Workflow
The synthesis of 6-aminobenzoxazoles typically follows a robust two-step sequence: cyclocondensation followed by nitro reduction .
Step 1: Cyclocondensation Starting from 2-amino-4-nitrophenol, the reaction with isobutyryl chloride (or isobutyric anhydride) under acidic or thermal conditions yields 2-isopropyl-6-nitrobenzo[d]oxazole. The mechanism involves initial N-acylation followed by intramolecular cyclization via the phenolic hydroxyl group, driven by the thermodynamic stability of the resulting aromatic oxazole ring.
Step 2: Chemoselective Reduction The intermediate 6-nitrobenzoxazole is reduced to the corresponding 6-amine. While traditional methods employ catalytic hydrogenation (Pd/C, H2) or metal-mediated reduction (SnCl2 or Fe/AcOH), recent advancements highlight metal-free, highly chemoselective reductions using tetrahydroxydiboron [B2(OH)4] at room temperature .
Synthetic workflow for 2-Isopropylbenzo[d]oxazol-6-amine from 2-amino-4-nitrophenol.
Chemical Reactivity & Functionalization
As a bifunctional scaffold, 2-isopropylbenzo[d]oxazol-6-amine exhibits diverse reactivity profiles. The primary amine at the 6-position is highly nucleophilic, making it an excellent anchor for further derivatization.
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Amidation & Sulfonylation: The 6-amino group readily reacts with acyl chlorides or sulfonyl chlorides to form stable amides or sulfonamides. This is frequently utilized to attach covalent warheads in targeted therapeutics .
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Reductive Amination: Reaction with aldehydes or ketones in the presence of reducing agents (e.g., NaBH(OAc)3) yields secondary or tertiary amines, allowing for the fine-tuning of pharmacokinetic properties.
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Electrophilic Aromatic Substitution (EAS): The electron-donating nature of the amino group activates the benzoxazole ring, directing electrophiles primarily to the C5 and C7 positions.
Chemical reactivity pathways of 2-Isopropylbenzo[d]oxazol-6-amine.
Pharmacological Relevance & Medicinal Chemistry Applications
Benzoxazole-6-amines are privileged structures in drug design. The 2-isopropyl group provides optimal steric bulk to occupy lipophilic pockets in target proteins, while the 6-amino group acts as a critical hydrogen bond donor or a linkage point.
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Kinase & Pathway Inhibitors: Derivatives of 6-aminobenzoxazoles have demonstrated potent suppressive activity against inflammatory pathways, including the IL-6/STAT3 signaling cascade, making them valuable in treating rheumatoid arthritis and other autoimmune disorders .
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Nuclear Receptor Modulators: Substituted benzoxazol-6-amines have been utilized in the structure-based design of covalent inverse-agonists for receptors such as PPARγ. The benzoxazole core effectively mimics lipophilic tails required to interact with corepressor binding surfaces .
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and functionalization of 2-isopropylbenzo[d]oxazol-6-amine. Causality is embedded in each step to explain why specific conditions are chosen.
Protocol A: Synthesis of 2-Isopropyl-6-nitrobenzo[d]oxazole
Objective: Construct the benzoxazole core via cyclocondensation.
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Reagent Preparation: Dissolve 2-amino-4-nitrophenol (1.0 equiv) in glacial acetic acid (0.5 M concentration). Rationale: Acetic acid acts as both the solvent and an acid catalyst to facilitate the cyclization step.
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Acylation: Slowly add isobutyric anhydride (1.5 equiv) dropwise at room temperature. Stir for 2 hours. Rationale: The anhydride is preferred over the acyl chloride to prevent the generation of HCl gas and minimize side reactions.
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Cyclization: Heat the reaction mixture to 100 °C for 12 hours. Rationale: Elevated temperature provides the activation energy required for the dehydration and ring-closure of the intermediate amide.
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Workup: Cool to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the nitro intermediate.
Protocol B: Chemoselective Reduction to 2-Isopropylbenzo[d]oxazol-6-amine
Objective: Reduce the nitro group to an amine without cleaving the oxazole ring.
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Reaction Setup: Suspend 2-isopropyl-6-nitrobenzo[d]oxazole (1.0 equiv) in ethanol. Add SnCl2·2H2O (5.0 equiv). Rationale: SnCl2 is highly chemoselective for nitro reduction and preserves the integrity of the potentially sensitive benzoxazole core, unlike harsh catalytic hydrogenation which might cause ring-opening under certain conditions .
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Heating: Reflux the mixture at 80 °C for 3-4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is completely consumed.
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Neutralization (Critical Step): Cool the mixture and adjust the pH to 8-9 using saturated aqueous NaHCO3. Rationale: SnCl2 forms tin complexes with the product. Basic pH precipitates tin salts as insoluble Sn(OH)2/Sn(OH)4, freeing the amine.
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Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography if necessary.
References
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Kim, H., et al. "Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β." Molecules, 2022, 27(9), 2696.[Link]
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Lu, Y., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." The Journal of Organic Chemistry, 2022, 87(2), 1435-1443.[Link]
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Marcus, J., et al. "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069." Journal of Medicinal Chemistry, 2022, 65(21), 14843–14863.[Link]
